Cas no 891767-45-6 (2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo1,2-apyrimidine-3-carboxaldehyde)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo1,2-apyrimidine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- <br>2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldeh yde
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-IMIDAZO[1,2-A]PYRIMIDINE-3-CARBOXALDEHYDE
- BBL021390
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- STK894103
- AKOS005144113
- 891767-45-6
- Z3214214458
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo1,2-apyrimidine-3-carboxaldehyde
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- Inchi: 1S/C15H11N3O3/c19-9-11-14(17-15-16-4-1-5-18(11)15)10-2-3-12-13(8-10)21-7-6-20-12/h1-5,8-9H,6-7H2
- InChI Key: SJLWLOMBJRUWPJ-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(=CC1=2)C1=C(C=O)N2C=CC=NC2=N1
Computed Properties
- Exact Mass: 281.08004122Da
- Monoisotopic Mass: 281.08004122Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 65.7Ų
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo1,2-apyrimidine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D680535-50mg |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde |
891767-45-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680535-100mg |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde |
891767-45-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D680535-500mg |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde |
891767-45-6 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM528102-1g |
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
891767-45-6 | 98% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A293061-1g |
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
891767-45-6 | 98% | 1g |
$346.0 | 2025-04-15 |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo1,2-apyrimidine-3-carboxaldehyde Suppliers
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo1,2-apyrimidine-3-carboxaldehyde Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo1,2-apyrimidine-3-carboxaldehyde
Comprehensive Overview of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde (CAS No. 891767-45-6)
The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde (CAS No. 891767-45-6) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a benzodioxin moiety fused with an imidazo[1,2-a]pyrimidine core, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for drug discovery and biomedical applications, given its ability to interact with biological targets.
In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in medicinal chemistry and biotechnology. The imidazo[1,2-a]pyrimidine scaffold, in particular, has been explored for its anti-inflammatory, antiviral, and anticancer properties. This compound's carboxaldehyde functional group further enhances its reactivity, enabling it to participate in diverse chemical transformations, such as Schiff base formation and nucleophilic additions.
From a synthetic perspective, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde is often synthesized via multicomponent reactions or catalyzed cyclizations. Its CAS No. 891767-45-6 serves as a unique identifier in chemical databases, facilitating its retrieval for structure-activity relationship (SAR) studies. The compound's benzodioxin ring contributes to its stability and lipophilicity, which are critical factors in drug design and bioavailability optimization.
One of the most frequently searched questions in AI-driven chemical research platforms revolves around the biological activity of imidazo[1,2-a]pyrimidine derivatives. Studies suggest that these compounds exhibit kinase inhibition and receptor modulation, making them valuable in targeted therapy. Additionally, the carboxaldehyde group in this compound opens avenues for conjugation with other pharmacophores, enhancing its utility in combinatorial chemistry.
Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are exploring solvent-free synthesis methods and catalytic efficiency to minimize waste and energy consumption. The benzodioxin moiety, known for its biodegradability, aligns with the growing emphasis on sustainable chemistry practices.
In the context of materials science, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde has been investigated for its photophysical properties. Its ability to absorb and emit light in specific wavelengths makes it a candidate for organic electronics, such as OLEDs and sensors. The compound's conjugated system and electron-rich nature are key to its performance in these applications.
As the scientific community continues to explore the potential of heterocyclic frameworks, this compound stands out for its versatility. Whether in drug development, material innovation, or green synthesis, its unique attributes make it a subject of ongoing research. For those seeking detailed spectroscopic data or synthetic protocols, referencing its CAS No. 891767-45-6 ensures accurate and reliable information retrieval.
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